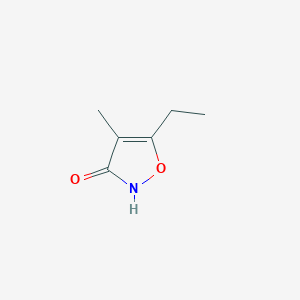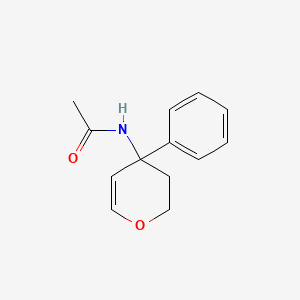![molecular formula C40H22Cl4N2O4 B15244694 7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B15244694.png)
7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[146222,503,1204,9013,23020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic compound characterized by its unique heptacyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core heptacyclic structure: This is achieved through a series of cyclization reactions.
Introduction of the dichlorophenyl groups: This step involves the use of reagents such as 2,6-dichlorobenzyl chloride under specific conditions to attach the dichlorophenyl groups to the core structure.
Final modifications: Additional steps may be required to refine the compound and ensure its purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorinating agents like thionyl chloride or sulfuryl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the effects of heptacyclic structures on biological systems. It can serve as a model compound for understanding the interactions between large, complex molecules and biological targets.
Medicine
In medicine, 7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone may have potential therapeutic applications. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or nanomaterials. Its unique properties may impart desirable characteristics to these materials.
作用機序
The mechanism of action of 7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- 7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride
- Bis[3-(dimethylamino)propyl] phenylphosphine
Uniqueness
The uniqueness of this compound lies in its heptacyclic structure and the presence of dichlorophenyl groups. These features confer unique chemical and physical properties, making it distinct from other similar compounds.
特性
分子式 |
C40H22Cl4N2O4 |
|---|---|
分子量 |
736.4 g/mol |
IUPAC名 |
7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C40H22Cl4N2O4/c41-29-3-1-4-30(42)23(29)15-17-45-37(47)25-11-7-19-21-9-13-27-36-28(40(50)46(39(27)49)18-16-24-31(43)5-2-6-32(24)44)14-10-22(34(21)36)20-8-12-26(38(45)48)35(25)33(19)20/h1-14H,15-18H2 |
InChIキー |
HVHBMKIDXKOPML-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CCC9=C(C=CC=C9Cl)Cl)C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15244624.png)

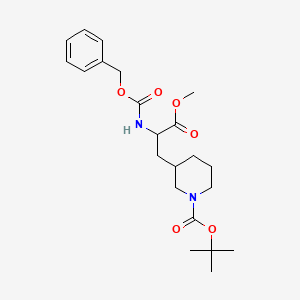

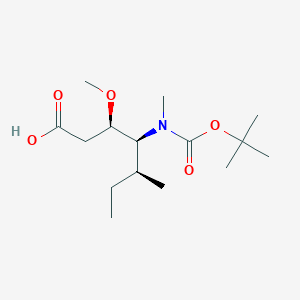
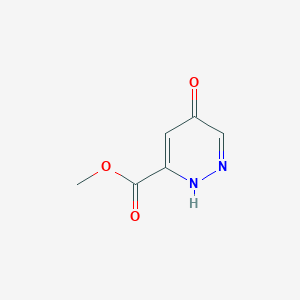
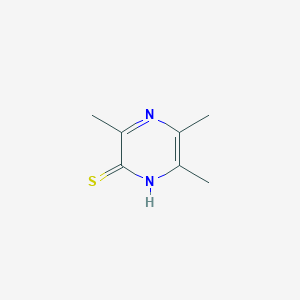
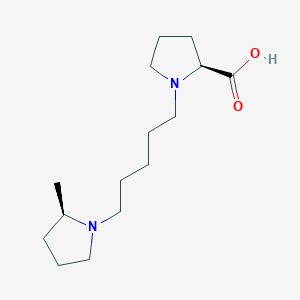
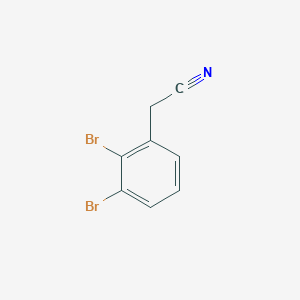
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)
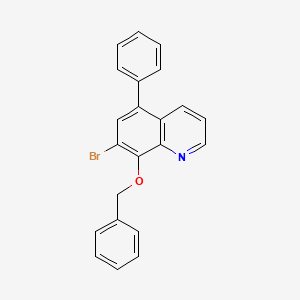
![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
